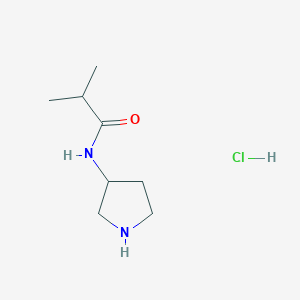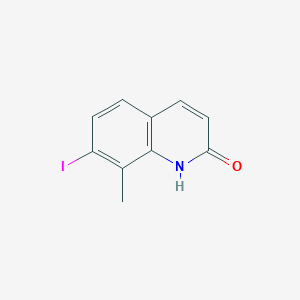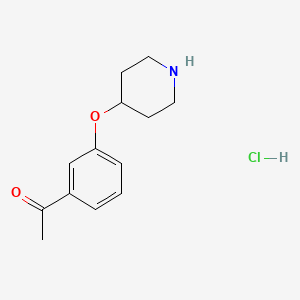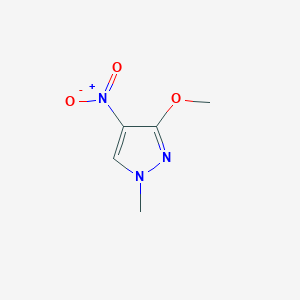
3-methoxy-1-methyl-4-nitro-1H-pyrazole
Vue d'ensemble
Description
“3-Methoxy-1-methyl-4-nitro-1H-pyrazole” is a chemical compound used in the preparation of aminopyrazole derivatives as potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C5H7N3O3 . The InChI code for this compound is 1S/C5H7N3O3/c1-7-3-4 (8 (9)10)5 (6-7)11-2/h3H,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 157.13 g/mol . The compound is a solid at room temperature .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Facile Synthesis and Antimicrobial Activity : A study by Banoji et al. (2022) explored the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives with methoxy and methyl groups similar to 3-methoxy-1-methyl-4-nitro-1H-pyrazole. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Photoreactions and Nucleophilic Substitution
- Nucleophilic Photosubstitution Reactions : Research by Oldenhof and Cornelisse (2010) indicated that nucleophilic photosubstitution of nitro derivatives of 1-methylpyrazole, which shares structural similarities with this compound, depends on the position of the nitro group. This study provided insights into the preparation of various substituted pyrazoles (Oldenhof & Cornelisse, 2010).
Corrosion Inhibition in Industrial Applications
- Corrosion Inhibition : Singh et al. (2020) explored the use of pyrazole derivatives, including those with methoxy groups, as corrosion inhibitors in the petroleum industry. Their study demonstrated the effectiveness of these compounds in protecting steel in acidic environments, highlighting the industrial applications of pyrazole derivatives (Singh, Ansari, Quraishi, & Kaya, 2020).
Organic Synthesis and Biological Activity
- Synthesis of Biologically Active Derivatives : Research on the synthesis of various pyrazole derivatives, including those with methoxy groups, has been significant in the field of organic chemistry and pharmacology. These studies have focused on developing new chemical entities with potential biological activities, such as anti-inflammatory, analgesic, and anticancer properties (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).
Safety and Hazards
“3-methoxy-1-methyl-4-nitro-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
3-methoxy-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-3-4(8(9)10)5(6-7)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCDQLCMCVXEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



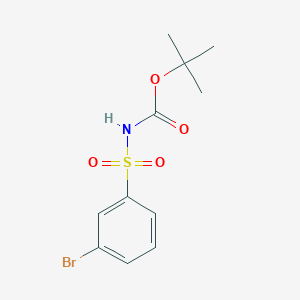
![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)
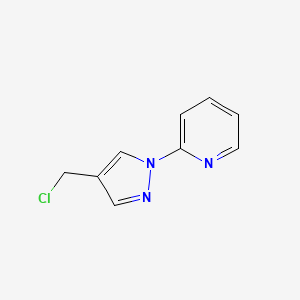
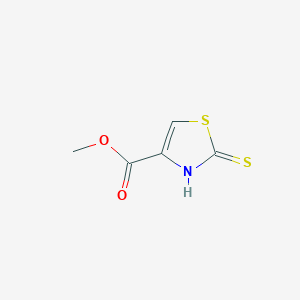

![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)



